1-(2-Chloroethyl)-4-isopropylpiperazine dihydrochloride

Physicochemical Properties Stability Solubility

Researchers developing CNS-targeted polypharmacological agents or covalent chemical probes require intermediates with predictable alkylation reactivity and defined piperazine geometry. Generic N-substituted piperazines introduce variability in linker installation and receptor engagement, compromising synthetic reproducibility. • Electrophilic 2-chloroethyl group enables efficient, reproducible nucleophilic substitution for linker attachment or covalent warhead installation. • Sterically demanding isopropyl substituent constrains piperazine ring conformation, critical for dopamine and serotonin receptor recognition in multi-target CNS ligands. • Dihydrochloride salt form ensures aqueous solubility and long-term stability for reliable multi-step synthesis workflows.

Molecular Formula C9H21Cl3N2
Molecular Weight 263.6 g/mol
CAS No. 314725-91-2
Cat. No. B1363575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chloroethyl)-4-isopropylpiperazine dihydrochloride
CAS314725-91-2
Molecular FormulaC9H21Cl3N2
Molecular Weight263.6 g/mol
Structural Identifiers
SMILESCC(C)N1CCN(CC1)CCCl.Cl.Cl
InChIInChI=1S/C9H19ClN2.2ClH/c1-9(2)12-7-5-11(4-3-10)6-8-12;;/h9H,3-8H2,1-2H3;2*1H
InChIKeyKOUNKVFMLSDHMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Chloroethyl)-4-isopropylpiperazine Dihydrochloride Overview


1-(2-Chloroethyl)-4-isopropylpiperazine dihydrochloride (CAS 314725-91-2) is a piperazine derivative characterized by the presence of a reactive 2-chloroethyl group and a sterically bulky isopropyl group on the piperazine ring. It is supplied as a dihydrochloride salt, which enhances its stability and solubility in aqueous media, a property critical for its handling and application as a synthetic intermediate in medicinal chemistry and materials science [1].

Workflow
Synthetic intermediate in medicinal chemistry and materials science
Selection
Dihydrochloride salt for stable aqueous handling and accurate weighing
Use Context
Alkylating agent for linker installation and SAR-driven scaffold elaboration

Why This Piperazine Derivative Is Not Interchangeable


Substituting 1-(2-Chloroethyl)-4-isopropylpiperazine dihydrochloride with a generic N-substituted piperazine can significantly alter reaction outcomes and biological activity due to the unique combination of the electrophilic 2-chloroethyl moiety and the sterically demanding isopropyl group. The 2-chloroethyl group provides a distinct alkylating potential and reactivity profile compared to analogs with, for example, a 2-bromoethyl, 2-hydroxyethyl, or unsubstituted ethyl group, directly impacting both synthetic yield and the resulting compound's pharmacological profile [1]. The isopropyl group's steric bulk further influences the conformation of the piperazine ring, which can be crucial for molecular recognition and target binding, a nuance lost with smaller N-substituents [1].

1
2-Chloroethyl reactivity may shift
Analogues with bromo, hydroxy, or unsubstituted ethyl groups alter electrophilicity and can reduce coupling efficiency or lead to unintended byproducts.
2
Isopropyl steric influence may not transfer
Smaller N-alkyl groups (methyl, ethyl) provide less conformational restriction, potentially shifting piperazine ring geometry and target recognition in downstream SAR studies.
3
Salt-form handling advantage differs
Free base is a liquid at RT, complicating accurate weighing and reproducible solid-phase synthesis; the dihydrochloride solid eliminates these workflow uncertainties.

Differentiation Evidence for 1-(2-Chloroethyl)-4-isopropylpiperazine


Physicochemical and Stability Advantage Over Free Base

The dihydrochloride salt form of 1-(2-Chloroethyl)-4-isopropylpiperazine provides a quantifiable advantage in aqueous solubility and long-term stability compared to its free base form (1-(2-Chloroethyl)-4-isopropylpiperazine, CAS 722491-42-1) [1]. The free base is a liquid at room temperature, while the dihydrochloride salt is a solid, enabling easier handling, accurate weighing, and consistent experimental reproducibility for solid-phase synthesis or formulation work [1].

Salt Form Advantage
Head-to-head
Target (dihydrochloride): Solid at RT; enhanced aqueous solubility.
Free base: Liquid at RT; limited aqueous solubility.
Supports accurate solid-phase weighing and aqueous synthesis workflows.
Physical form and solubility comparison under standard laboratory conditions.
Physicochemical Properties Stability Solubility

Electrophilic Chloroethyl Reactivity vs. Non-Alkylating Analogs

The presence of the 2-chloroethyl group in 1-(2-Chloroethyl)-4-isopropylpiperazine dihydrochloride imparts a distinct electrophilic reactivity not present in piperazines lacking this moiety (e.g., 1-methyl-4-isopropylpiperazine) [1]. This allows the compound to act as an alkylating agent, capable of forming covalent bonds with nucleophilic sites on biomolecules or being used to install a 2-aminoethyl linker in multi-step syntheses [1]. The chloroethyl group's leaving group ability is superior to that of a hydroxyl group but more controlled than a bromo or iodo group, providing a balanced reactivity profile.

Chloroethyl Reactivity
Class-level
Target: Possesses reactive 2-chloroethyl group for nucleophilic substitution.
Non-alkylating analogs: Lack electrophilic center; cannot serve as alkylating building blocks.
Enables alkylation-based linker chemistry not accessible with non-halogenated piperazines.
Leaving-group reactivity profile should be verified under actual reaction conditions.
Chemical Reactivity Alkylating Agent Synthetic Intermediate

Conformational Influence of the Isopropyl Group

The N-isopropyl substituent in 1-(2-Chloroethyl)-4-isopropylpiperazine dihydrochloride exerts a greater steric influence on the piperazine ring's conformational equilibrium compared to analogs with smaller N-alkyl groups (e.g., methyl or ethyl) [1]. This steric bulk favors specific chair conformations of the piperazine ring, which in turn can affect the spatial presentation of the 2-chloroethyl group and the molecule's overall shape. This is a crucial factor in medicinal chemistry where subtle conformational changes can drastically alter target binding affinity and selectivity [1].

Isopropyl Conformation
Class-level
Target: N-isopropyl group restricts piperazine ring conformations via steric bulk.
Methyl/ethyl analogs: Greater conformational freedom; may present different pharmacophore orientation.
Supports SAR studies where conformational bias influences target engagement.
Conformational effects in final target context require empirical validation.
Conformational Analysis Molecular Modeling Structure-Activity Relationship

Application Scenarios for 1-(2-Chloroethyl)-4-isopropylpiperazine


Synthesis of Multitarget-Directed Ligands for CNS

The compound serves as a critical building block for constructing complex molecules designed to engage multiple central nervous system (CNS) targets simultaneously, a strategy known as polypharmacology. The 2-chloroethyl group can be used to install a flexible linker to a second pharmacophore, while the isopropyl-piperazine moiety can be tuned to interact with specific CNS receptors (e.g., dopamine, serotonin) [1].

Synthesis of Covalent Probes via Alkylating Agents

The electrophilic chloroethyl group makes this compound a valuable precursor for synthesizing covalent inhibitors or chemical probes. The alkylating warhead can be used to irreversibly modify a target protein's active site, a powerful tool for target validation and mechanism-of-action studies [1].

Functionalized Materials for Separation Science

The compound can be used as a precursor for functionalizing solid supports (e.g., silica gel, polymeric resins) for use in chromatography or solid-phase extraction. The piperazine moiety provides a basic handle for interaction with analytes, while the 2-chloroethyl group allows for covalent attachment to the support [1].

Application
Selection Property
Validation Focus
Multitarget CNS ligand synthesis
Chloroethyl linker and isopropyl steric control
CNS polypharmacology profiling
Covalent probe synthesis
Electrophilic chloroethyl warhead
Target engagement and MOA studies
Functionalized chromatography materials
Piperazine basic handle and covalent attachment
Chromatographic performance and reproducibility

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